molecular formula C30H46O4 B1151703 Sculponeatic acid CAS No. 1169806-02-3

Sculponeatic acid

Cat. No.: B1151703
CAS No.: 1169806-02-3
M. Wt: 470.7 g/mol
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Description

Sculponeatic acid is a fascinating compound that belongs to the class of A-ring contracted oleanane triterpenoids. It was first isolated from the plant Isodon sculponeata, a perennial herb mainly distributed in southwest China.

Biochemical Analysis

Biochemical Properties

Sculponeatic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with hydroxylases, which are enzymes that introduce hydroxyl groups into organic substrates. This compound has been shown to inhibit certain hydroxylases, thereby affecting the hydroxylation process . Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, potentially acting as an antioxidant .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site . This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Prolonged exposure to high concentrations of this compound may lead to cytotoxic effects in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and oxidases, influencing the breakdown and oxidation of lipids . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . This localization is crucial for its activity, as it allows this compound to interact with target biomolecules in these compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sculponeatic acid is primarily isolated from natural sources, specifically from the plant Isodon sculponeata. The isolation process involves extensive spectroscopic analysis to elucidate its structure . The compound is obtained as colorless needles with a molecular formula of C30H46O4 .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced through natural extraction from Isodon sculponeata. Further research is needed to develop efficient synthetic routes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sculponeatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified triterpenoids with enhanced biological activities and improved stability.

Scientific Research Applications

Sculponeatic acid has a wide range of scientific research applications, making it a valuable compound in various fields :

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: this compound has shown potential in medicinal research, particularly in developing new therapeutic agents for treating various diseases.

    Industry: The compound’s properties make it useful in industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of sculponeatic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Sculponeatic acid is unique due to its A-ring contracted oleanane triterpenoid structure. Similar compounds include other triterpenoids such as ursolic acid, pomolic acid, and hyptadienic acid These compounds share some structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

(3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)19(22(30)23(25)32)8-9-21-28(27,6)11-10-20-26(3,4)16-18(17-31)29(20,21)7/h8,16,20-23,31-32H,9-15,17H2,1-7H3,(H,33,34)/t20-,21-,22+,23-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBHOGULYDHHCV-XENLZXDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C(=CC3(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098380
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169806-02-3
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169806-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the discovery of sculponeatic acid?

A1: this compound is a notable discovery because it represents the first naturally occurring example of an A-ring contracted oleanane triterpenoid. [] This unique structural feature distinguishes it from other known oleanane triterpenoids and could potentially lead to unique biological activities.

Q2: What information is available about the structural characterization of this compound?

A2: The research paper primarily focuses on the isolation and structural elucidation of this compound from the plant Isodon sculponeata. [] While the paper confirms its identification as a novel A-ring contracted oleanane triterpenoid, specific details like molecular formula, weight, and comprehensive spectroscopic data are not provided within the abstract. Further research publications are needed to explore these specific characteristics.

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